molecular formula C34H25N5Na2O10S2 B13384380 C.I. Direct blue 151, disodium salt CAS No. 6449-35-0

C.I. Direct blue 151, disodium salt

Cat. No.: B13384380
CAS No.: 6449-35-0
M. Wt: 773.7 g/mol
InChI Key: PHBXSOKXCTZJBO-UHFFFAOYSA-L
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Description

Preparation Methods

The synthesis of C.I. Direct Blue 151, disodium salt, involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction times to ensure high yield and purity of the dye .

Chemical Reactions Analysis

C.I. Direct Blue 151, disodium salt, undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

C.I. Direct Blue 151, disodium salt, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Direct Blue 151, disodium salt, involves its ability to form strong interactions with cellulose fibers and other substrates. The dye molecules bind to the fibers through hydrogen bonding and van der Waals forces, resulting in a stable and vibrant coloration. The molecular targets include hydroxyl groups on the cellulose fibers, and the pathways involved include the formation of dye-fiber complexes .

Comparison with Similar Compounds

C.I. Direct Blue 151, disodium salt, can be compared with other similar compounds such as:

C.I. Direct Blue 151, disodium salt, is unique due to its specific molecular structure, which imparts distinct color properties and dyeing performance, making it highly suitable for various industrial applications .

Properties

CAS No.

6449-35-0

Molecular Formula

C34H25N5Na2O10S2

Molecular Weight

773.7 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

PHBXSOKXCTZJBO-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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